![molecular formula C30H24F2O2S3 B2861757 1-(4-Fluorophenyl)-3-({4-[(4-{[3-(4-fluorophenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone CAS No. 882749-65-7](/img/structure/B2861757.png)
1-(4-Fluorophenyl)-3-({4-[(4-{[3-(4-fluorophenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone
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Description
1-(4-Fluorophenyl)-3-({4-[(4-{[3-(4-fluorophenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone is a useful research compound. Its molecular formula is C30H24F2O2S3 and its molecular weight is 550.7. The purity is usually 95%.
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Biological Activity
The compound 1-(4-Fluorophenyl)-3-({4-[(4-{[3-(4-fluorophenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C24H21F2O3S3, with a molecular weight of approximately 465.56 g/mol. The structure features multiple fluorophenyl and sulfanyl groups, which may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the introduction of fluorine and sulfur functionalities. Specific synthetic routes may vary, but they often utilize starting materials that allow for the formation of the desired functional groups through nucleophilic substitutions and coupling reactions.
Anticancer Properties
Recent studies have evaluated the anticancer potential of similar compounds within the same structural family. For instance, a related compound was tested against PC-3 (prostate cancer) and HeLa (cervical cancer) cell lines, showing non-cytotoxic behavior with over 30% inhibition at higher concentrations compared to standard drugs like doxorubicin . This suggests that while these compounds may exhibit some level of anticancer activity, their potency is generally lower than established chemotherapeutics.
The proposed mechanism for the anticancer activity includes intercalation with DNA and disruption of topoisomerase II activity. Such interactions are critical in inhibiting cancer cell proliferation by preventing DNA replication and repair . However, it has been noted that the specific compound may not be as effective an intercalating agent compared to other reference drugs.
Case Studies
In a study focusing on similar fluorinated compounds, researchers conducted molecular docking simulations indicating significant interactions with various biological targets, suggesting potential anti-inflammatory and antioxidant properties . These findings highlight the importance of further investigating the biological pathways influenced by compounds like this compound.
Data Table: Biological Activity Summary
Study | Cell Line | IC50 (µM) | Activity | Notes |
---|---|---|---|---|
Study 1 | PC-3 | >30 | Non-cytotoxic | Less potent than doxorubicin |
Study 2 | HeLa | >30 | Non-cytotoxic | Less potent than soxorubicin |
Study 3 | Various | N/A | Antioxidant | Docking studies suggest potential |
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[4-[4-[3-(4-fluorophenyl)-3-oxopropyl]sulfanylphenyl]sulfanylphenyl]sulfanylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24F2O2S3/c31-23-5-1-21(2-6-23)29(33)17-19-35-25-9-13-27(14-10-25)37-28-15-11-26(12-16-28)36-20-18-30(34)22-3-7-24(32)8-4-22/h1-16H,17-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIVHJYBWYSQRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCSC2=CC=C(C=C2)SC3=CC=C(C=C3)SCCC(=O)C4=CC=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24F2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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